molecular formula C10H6BrN3O4S B256575 5-bromo-N'-({5-nitro-2-thienyl}methylene)-2-furohydrazide

5-bromo-N'-({5-nitro-2-thienyl}methylene)-2-furohydrazide

Cat. No. B256575
M. Wt: 344.14 g/mol
InChI Key: HYBFCLBLXQDFFQ-LFYBBSHMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N'-({5-nitro-2-thienyl}methylene)-2-furohydrazide, also known as BNTMF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a yellow crystalline powder that is soluble in organic solvents and has a molecular formula of C11H6BrN3O4S.

Mechanism of Action

The mechanism of action of 5-bromo-N'-({5-nitro-2-thienyl}methylene)-2-furohydrazide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in cell proliferation and survival. 5-bromo-N'-({5-nitro-2-thienyl}methylene)-2-furohydrazide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in the regulation of gene expression. By inhibiting HDAC activity, 5-bromo-N'-({5-nitro-2-thienyl}methylene)-2-furohydrazide can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
5-bromo-N'-({5-nitro-2-thienyl}methylene)-2-furohydrazide has been shown to have several biochemical and physiological effects. In addition to its anti-cancer properties, 5-bromo-N'-({5-nitro-2-thienyl}methylene)-2-furohydrazide has also been investigated for its anti-inflammatory and anti-microbial properties. Studies have shown that 5-bromo-N'-({5-nitro-2-thienyl}methylene)-2-furohydrazide can inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. 5-bromo-N'-({5-nitro-2-thienyl}methylene)-2-furohydrazide has also been shown to have anti-microbial activity against certain bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the major advantages of 5-bromo-N'-({5-nitro-2-thienyl}methylene)-2-furohydrazide is its potential as a therapeutic agent for the treatment of cancer and other diseases. However, there are also some limitations to its use in lab experiments. 5-bromo-N'-({5-nitro-2-thienyl}methylene)-2-furohydrazide is a relatively new compound, and there is still much to be learned about its properties and potential applications. Additionally, the synthesis of 5-bromo-N'-({5-nitro-2-thienyl}methylene)-2-furohydrazide can be challenging, and the compound may be difficult to obtain in large quantities.

Future Directions

There are several future directions for research on 5-bromo-N'-({5-nitro-2-thienyl}methylene)-2-furohydrazide. One area of focus is in the development of more efficient and cost-effective synthesis methods for 5-bromo-N'-({5-nitro-2-thienyl}methylene)-2-furohydrazide. Additionally, further studies are needed to fully understand the mechanism of action of 5-bromo-N'-({5-nitro-2-thienyl}methylene)-2-furohydrazide and its potential applications in other fields, such as anti-inflammatory and anti-microbial therapy. Finally, clinical trials are needed to evaluate the safety and efficacy of 5-bromo-N'-({5-nitro-2-thienyl}methylene)-2-furohydrazide as a therapeutic agent for the treatment of cancer and other diseases.

Synthesis Methods

The synthesis of 5-bromo-N'-({5-nitro-2-thienyl}methylene)-2-furohydrazide involves the reaction between 5-nitro-2-thiophenecarboxaldehyde and 5-bromo-2-furoic acid hydrazide in the presence of a suitable solvent and catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified using recrystallization.

Scientific Research Applications

5-bromo-N'-({5-nitro-2-thienyl}methylene)-2-furohydrazide has been extensively studied for its potential applications in various scientific fields. One of the major areas of research is in the field of medicinal chemistry, where 5-bromo-N'-({5-nitro-2-thienyl}methylene)-2-furohydrazide has been investigated for its anti-cancer properties. Studies have shown that 5-bromo-N'-({5-nitro-2-thienyl}methylene)-2-furohydrazide can inhibit the growth of cancer cells by inducing apoptosis and inhibiting the expression of certain proteins that are involved in cancer cell proliferation.

properties

Product Name

5-bromo-N'-({5-nitro-2-thienyl}methylene)-2-furohydrazide

Molecular Formula

C10H6BrN3O4S

Molecular Weight

344.14 g/mol

IUPAC Name

5-bromo-N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]furan-2-carboxamide

InChI

InChI=1S/C10H6BrN3O4S/c11-8-3-2-7(18-8)10(15)13-12-5-6-1-4-9(19-6)14(16)17/h1-5H,(H,13,15)/b12-5+

InChI Key

HYBFCLBLXQDFFQ-LFYBBSHMSA-N

Isomeric SMILES

C1=C(SC(=C1)[N+](=O)[O-])/C=N/NC(=O)C2=CC=C(O2)Br

SMILES

C1=C(SC(=C1)[N+](=O)[O-])C=NNC(=O)C2=CC=C(O2)Br

Canonical SMILES

C1=C(SC(=C1)[N+](=O)[O-])C=NNC(=O)C2=CC=C(O2)Br

Origin of Product

United States

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